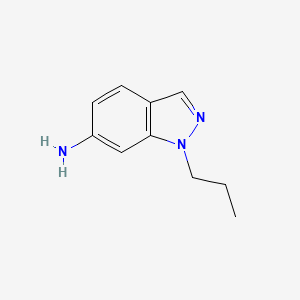

1-Propyl-1H-indazol-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-propylindazol-6-amine |

InChI |

InChI=1S/C10H13N3/c1-2-5-13-10-6-9(11)4-3-8(10)7-12-13/h3-4,6-7H,2,5,11H2,1H3 |

InChI Key |

BJOPENNMRWBCID-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)N)C=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propyl 1h Indazol 6 Amine and Analogous Derivatives

Established Synthetic Routes to the 1H-Indazole Core

The formation of the bicyclic 1H-indazole scaffold is a cornerstone of synthesizing numerous biologically active molecules. Various strategies have been developed, broadly categorized into cyclization reactions, metal-catalyzed cross-coupling reactions, and metal-free alternatives.

Cyclization Reactions for 1H-Indazole Ring Formation

Cyclization reactions are fundamental to forming the indazole ring. A common approach involves the intramolecular cyclization of appropriately substituted benzene (B151609) derivatives. For instance, the reaction of o-fluorobenzaldehydes with hydrazine (B178648) can yield 1H-indazoles, although this method's scope can be limited. nih.gov Another classical method involves the diazotization of o-toluidine (B26562) derivatives, followed by cyclization. researchgate.net

A significant strategy involves the cyclization of arylhydrazones. Arylhydrazones derived from o-haloaryl ketones or aldehydes can undergo ring closure to form the indazole system. This transformation can be promoted by deprotonation followed by a nucleophilic aromatic substitution (SNAr) mechanism. organic-chemistry.org For example, arylhydrazones from acetophenones with a fluorine at the C2 position and a nitro group at the C5 position can cyclize effectively. organic-chemistry.org

| Starting Material | Reagents and Conditions | Product | Reference |

| o-Fluorobenzaldehyde | Hydrazine hydrate (B1144303) | 1H-Indazole | nih.gov |

| 2-Fluoro-5-nitroacetophenone | Arylhydrazine, then base (e.g., K2CO3) | 1-Aryl-5-nitro-1H-indazole | organic-chemistry.org |

| o-Haloaryl N-sulfonylhydrazones | Heat | 1H-Indazole | nih.gov |

Metal-Catalyzed Strategies for Indazole Synthesis

Transition-metal catalysis has significantly expanded the toolkit for synthesizing 1H-indazoles, often providing milder conditions and broader substrate scope compared to classical methods. Palladium and copper catalysts are frequently employed.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds and has been adapted for indazole synthesis. wikipedia.orgnih.govlibretexts.orgacsgcipr.orgjk-sci.com Intramolecular Buchwald-Hartwig type coupling of o-haloaryl hydrazones can efficiently yield the indazole ring. nih.gov Similarly, rhodium and copper co-catalyzed systems have been developed for the C-H activation and C-N/N-N coupling of imidate esters with nitrosobenzenes to produce 1H-indazoles. nih.gov

Copper-catalyzed reactions also feature prominently. An intramolecular Ullmann-type reaction, which is a copper-catalyzed N-arylation, is a key step in several indazole syntheses. organic-chemistry.org For example, the hydrazone formed from a condensation reaction can be subjected to an intramolecular Ullmann reaction to give the desired 1H-indazole. This approach has been utilized in scalable syntheses.

| Reaction Type | Catalyst System | Starting Materials | Key Features | Reference |

| Intramolecular C-H Amination | Palladium (ligand-free) | Aminohydrazones | Forms indazole via C-H amination. | nih.gov |

| C-H Activation/Annulation | Rh(III)/Cu(II) | Imidates and nitrosobenzenes | Sequential C-H bond activation and intramolecular annulation. | nih.gov |

| Intramolecular Ullmann Reaction | Copper(I) oxide or Copper(I) iodide | o-Haloaryl hydrazones | Copper-mediated N-N bond formation. | organic-chemistry.orgnih.gov |

| Cyclization | Cu(OAc)2 | o-Haloaryl N-sulfonylhydrazones | Proceeds at lower temperatures than thermal methods. | nih.gov |

Metal-Free Approaches to 1H-Indazoles

To circumvent the cost and potential toxicity of transition metals, metal-free synthetic routes to 1H-indazoles have been developed. These methods often rely on oxidative C-H amination or cyclization under specific conditions. One such method involves the synthesis of 1H-indazoles from o-aminobenzoximes by selectively activating the oxime in the presence of the amino group using methanesulfonyl chloride and triethylamine. researchgate.net This reaction proceeds under mild conditions and provides good to excellent yields. researchgate.net

Another metal-free approach utilizes hypervalent iodine reagents. The treatment of arylhydrazones with reagents like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can mediate a direct aryl C-H amination to form the indazole ring. nih.gov Similarly, iodine in the presence of potassium iodide and sodium acetate (B1210297) can also facilitate this transformation. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions between arynes and diazo compounds offer another metal-free pathway to the 1H-indazole skeleton. organic-chemistry.org

| Reagent/Method | Starting Material | Key Features | Reference |

| MsCl, NEt3 | o-Aminobenzoximes | Mild conditions, good to excellent yields. | researchgate.net |

| PIFA (hypervalent iodine) | Arylhydrazones | Metal-free oxidative C-H amination. | nih.gov |

| I2, KI, NaOAc | Diaryl and tert-butyl aryl ketone hydrazones | Iodine-mediated aryl C-H amination. | nih.gov |

| 1,3-Dipolar Cycloaddition | Arynes and Hydrazones | [3+2] annulation approach. | organic-chemistry.org |

Functionalization Strategies for N1-Propyl and C6-Amine Substituents

Once the 1H-indazole core is synthesized, the next steps involve the regioselective introduction of the propyl group at the N1 position and the amine group at the C6 position.

N1-Alkylation Techniques for Indazole Derivatives

The direct alkylation of the 1H-indazole ring often leads to a mixture of N1 and N2 isomers, making regioselectivity a significant challenge. nih.govnih.gov The ratio of these isomers is highly dependent on the substrate, the alkylating agent, the base, and the solvent used. researchgate.net

For achieving high N1 selectivity, specific conditions have been identified. The combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) with an alkyl bromide has proven to be a promising system for N1-selective indazole alkylation. nih.gov This high N1-selectivity is particularly observed with indazoles bearing electron-withdrawing groups. nih.gov It has been proposed that the sodium cation may coordinate with the N2-atom and an electron-rich substituent, sterically hindering alkylation at N2 and directing the incoming electrophile to the N1 position. nih.gov

Thermodynamic control can also favor the formation of the N1-alkylated product, as the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govrsc.org Using certain α-halo carbonyl electrophiles can lead to an equilibration process that favors the more stable N-1 substituted product. nih.gov

To synthesize 1-propyl-1H-indazole, one would typically react the parent 1H-indazole or a C6-functionalized precursor with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, under conditions optimized for N1-alkylation.

| Base/Solvent System | Alkylating Agent | Regioselectivity Outcome | Mechanistic Insight | Reference |

| NaH / THF | Alkyl Bromide | High N1 selectivity, especially with electron-deficient indazoles. | Potential Na+ chelation directing N1-alkylation. | nih.govnih.gov |

| K2CO3 / DMF | Isopropyl Iodide | Mixture of N1 and N2 products. | Standard conditions often lead to poor selectivity. | nih.gov |

| Cs2CO3 / DMF | α-Halo esters, ketones, amides | Good to excellent yields of N1 products. | Cesium may favor N1-alkylation through a chelation mechanism. | researchgate.netnih.gov |

Regioselective C6-Amination Methods

Introducing an amine group at the C6 position of the indazole ring can be accomplished through several synthetic strategies. A common and reliable method is the reduction of a 6-nitroindazole (B21905) precursor. The nitro group can be introduced onto the indazole ring system through electrophilic nitration, and subsequent reduction using standard conditions (e.g., SnCl2, H2/Pd-C, or sodium dithionite) affords the 6-aminoindazole. rsc.org

Another powerful method for regioselective amination is the Buchwald-Hartwig amination. wikipedia.orgnih.govlibretexts.orgacsgcipr.orgjk-sci.com This palladium-catalyzed cross-coupling reaction allows for the direct formation of a C-N bond between a 6-haloindazole (e.g., 6-bromo-1H-indazole) and an amine source. For the synthesis of a primary amine, an ammonia (B1221849) equivalent like benzophenone (B1666685) imine can be used, followed by hydrolysis.

A plausible synthetic route to 1-propyl-1H-indazol-6-amine would involve first synthesizing 1-propyl-6-nitro-1H-indazole. This could be achieved by either nitrating 1-propyl-1H-indazole or by N1-propylating 6-nitro-1H-indazole. The subsequent reduction of the nitro group would then yield the final product. Alternatively, N1-propylation of 6-bromo-1H-indazole followed by a Buchwald-Hartwig amination would also lead to the target compound.

| Method | Precursor | Reagents and Conditions | Product | Key Features | Reference |

| Nitro Group Reduction | 6-Nitroindazole derivative | H2, Pd/C; or SnCl2, HCl; or Fe, NH4Cl | 6-Aminoindazole derivative | A common and reliable method for introducing a primary amine. | rsc.org |

| Buchwald-Hartwig Amination | 6-Haloindazole derivative | Pd catalyst, ligand, base, amine source (e.g., NH3 equivalent) | 6-Aminoindazole derivative | Direct C-N bond formation, versatile for different amine substituents. | wikipedia.orgjk-sci.com |

| Reductive Amination | 6-Aminoindazole | Aldehyde/Ketone, reducing agent (e.g., NaBH3CN) | N-substituted-6-aminoindazole | Used for synthesizing derivatives from the primary 6-aminoindazole. | benthamdirect.com |

Sequential Synthesis Approaches for this compound

A common and logical route for the synthesis of this compound involves a sequential approach starting from a readily available precursor, 6-nitro-1H-indazole. This multi-step process typically includes N-alkylation followed by the reduction of the nitro group.

Step 1: N-Propylation of 6-Nitro-1H-indazole

The first step in this sequence is the introduction of the propyl group at the N-1 position of the indazole ring. The N-alkylation of indazoles can be challenging due to the potential for reaction at either the N-1 or N-2 positions, leading to a mixture of regioisomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent on the indazole ring, the choice of alkylating agent, the base, and the solvent.

For the synthesis of the N-1 substituted product, which is often the thermodynamically more stable isomer, conditions that favor thermodynamic control are typically employed. The use of a strong base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) has been shown to favor N-1 alkylation for a variety of substituted indazoles. Another common method involves the use of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

A general procedure for the N-propylation of 6-nitro-1H-indazole can be outlined as follows: 6-nitro-1H-indazole is dissolved in an appropriate solvent (e.g., DMF), and a base (e.g., K₂CO₃) is added. Subsequently, the alkylating agent, 1-bromopropane or 1-iodopropane, is introduced, and the reaction mixture is stirred, often with heating, until the starting material is consumed. The product, 1-propyl-6-nitro-1H-indazole, is then isolated and purified using standard techniques such as extraction and column chromatography.

Step 2: Reduction of 1-Propyl-6-nitro-1H-indazole

The final step in the sequence is the reduction of the nitro group at the C-6 position to an amino group. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. A widely used method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a solvent like ethanol (B145695) or methanol. This method is generally clean and provides high yields of the desired amine.

Alternatively, metal-acid systems such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in the presence of an acid like acetic acid or an ammonium (B1175870) salt like ammonium chloride can be employed. These methods are also effective for the reduction of nitroarenes. For instance, a procedure for a related compound involved the addition of Pd/C to a solution of 1,3-dimethyl-6-nitro-1H-indazole in ethanol, followed by treatment with a continuous stream of hydrogen. After completion of the reaction, filtration and crystallization yielded the desired aminoindazole. nih.gov

The successful completion of this two-step sequence yields the target compound, this compound.

| Step | Reaction | Key Reagents and Conditions | Product |

| 1 | N-Propylation | 6-nitro-1H-indazole, 1-bromopropane (or 1-iodopropane), K₂CO₃, DMF | 1-Propyl-6-nitro-1H-indazole |

| 2 | Nitro Reduction | 1-Propyl-6-nitro-1H-indazole, H₂, Pd/C, Ethanol | This compound |

Recent Advances and Novel Synthetic Protocols Applicable to this compound Analogues

The field of organic synthesis is continually evolving, with the development of new and more efficient methods for the construction of complex molecules. The synthesis of indazoles and their derivatives has benefited from these advancements, particularly in the areas of metal-catalyzed cross-coupling reactions and the use of enabling technologies like microwave irradiation.

Palladium-Catalyzed Synthetic Routes

Palladium catalysis has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of indazole synthesis, palladium-catalyzed reactions have been employed for both the construction of the indazole core and for the functionalization of pre-existing indazole scaffolds.

One notable application is the palladium-catalyzed intramolecular C-H amination of N-aryl-N'-acetylhydrazones, which provides a direct route to 1-aryl-1H-indazoles. While this method directly leads to N-aryl derivatives, the underlying principle of palladium-catalyzed C-N bond formation is highly relevant to the synthesis of a diverse range of N-substituted indazoles.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce the amino group at the C-6 position of a pre-functionalized indazole. For example, a 6-bromo-1-propyl-1H-indazole could potentially be coupled with an ammonia surrogate or a protected amine to yield the desired 6-amino derivative. The direct synthesis of N-arylated carbazoles through a palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines showcases the power of this approach for constructing C-N bonds. nih.gov

Recent developments in palladium catalysis have also focused on the N-alkylation of heterocycles. An efficient palladium-catalyzed N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes has been demonstrated, affording N-alkyl pyrazoles in high yields and with excellent regioselectivity. acs.org Such methodologies could potentially be adapted for the N-alkylation of indazoles with different alkylating agents.

| Catalytic System | Reaction Type | Substrates | Products |

| Pd(OAc)₂ / Ligand | Intramolecular C-H Amination | N-Aryl-N'-acetylhydrazones | 1-Aryl-1H-indazoles |

| Pd Catalyst / Ligand | Buchwald-Hartwig Amination | 6-Halo-1-alkyl-1H-indazole, Amine | 6-Amino-1-alkyl-1H-indazole |

| Palladium Catalyst | N-Allylic Alkylation | Pyrazoles, Vinylcyclopropanes | N-Alkyl Pyrazoles |

Copper-Mediated Cyclizations

Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-catalyzed transformations for the synthesis of N-heterocycles. Copper-mediated methods have been successfully applied to the synthesis of indazoles, often involving intramolecular C-N or N-N bond formation.

One approach involves the copper-catalyzed intramolecular cyclization of 2-azido-N-arylanilines, which provides a route to N-arylindazoles. This method highlights the ability of copper catalysts to facilitate the formation of the indazole ring system.

More directly relevant to the synthesis of N-alkylated indazoles is the copper-catalyzed N-alkylation of various N-heterocycles. An efficient method for the direct N-alkylation of indoles via a copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indole (B1671886) has been developed. rsc.org This strategy could potentially be extended to the N-alkylation of indazoles. Furthermore, a copper-catalyzed method for the preparation of N-alkylbenzimidazoles in a regioisomerically pure form starting from o-haloanilines has been described, demonstrating the utility of copper in controlling regioselectivity. nih.gov

A novel approach utilizing copper metallaphotoredox catalysis has been developed for the N-alkylation of a variety of N-nucleophiles, including indazoles, with alkyl halides at room temperature. nih.gov This method offers broad scope and late-stage applicability, even with traditionally unreactive electrophiles.

| Catalyst | Reaction Type | Substrates | Products |

| Copper Iodide / Ligand | Reductive Cross-Coupling | Indoles, N-Tosylhydrazones | N-Alkylated Indoles |

| Copper(I) Iodide | N-Alkylation | o-Haloanilines, Amines | N-Alkylbenzimidazoles |

| Copper Metallaphotoredox | N-Alkylation | Indazoles, Alkyl Halides | N-Alkylated Indazoles |

Microwave-Assisted Organic Synthesis of Indazoles

Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by dramatically reducing reaction times, often improving yields, and enabling reactions that are difficult to perform under conventional heating. The synthesis of indazoles and their derivatives has been significantly enhanced by the application of microwave irradiation.

Microwave heating can be applied to various steps in the synthesis of this compound analogues, including the formation of the indazole ring and subsequent functionalization reactions. For instance, the cyclization of o-nitrobenzaldehydes with hydrazine hydrate to form 1H-indazoles can be accelerated under microwave irradiation. jchr.org

Furthermore, metal-catalyzed cross-coupling reactions, such as those discussed in the preceding sections, can often be performed more efficiently under microwave conditions. The use of microwave irradiation in palladium-catalyzed or copper-catalyzed N-alkylation or amination reactions can lead to shorter reaction times and potentially cleaner reaction profiles. A review of microwave-assisted functionalization of indazoles highlights the significant improvements in reaction times and yields for various cross-coupling reactions compared to conventional heating methods. semanticscholar.org For example, the synthesis of N-alkynylated indazoles was found to be superior when using microwave irradiation. semanticscholar.org

The synthesis of various N-heterocycles, including indoles, has been optimized using microwave-assisted palladium-catalyzed intramolecular oxidative coupling, resulting in excellent yields and high regioselectivity in significantly reduced reaction times. mdpi.com This demonstrates the broad applicability of microwave technology in accelerating the synthesis of complex heterocyclic scaffolds.

| Reaction Type | Key Features | Advantages |

| Indazole Ring Formation | Cyclization of substituted benzaldehydes with hydrazines | Rapid, high yields |

| N-Alkylation/Arylation | Palladium or copper-catalyzed cross-coupling | Reduced reaction times, improved efficiency |

| C-H Functionalization | Direct functionalization of the indazole core | Access to diverse analogues quickly |

Biological Activity and Pharmacological Investigation of 1 Propyl 1h Indazol 6 Amine Analogues

Anti-Cancer and Anti-Proliferative Activity Studies

The anti-cancer potential of 1-propyl-1H-indazol-6-amine analogues has been explored through their ability to inhibit key enzymes involved in cancer progression and to modulate critical cellular pathways that control cell growth and proliferation.

Inhibition of Kinase Enzymes

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibition is a major strategy in anti-cancer drug discovery. Analogues of this compound have been investigated for their ability to inhibit various kinase enzymes.

Tyrosine Kinases and Serine/Threonine Kinases:

Indazole derivatives have demonstrated inhibitory activity against both tyrosine kinases and serine/threonine kinases. For instance, a series of 3-(pyrazin-2-yl)-1H-indazoles were identified as potent pan-Pim kinase inhibitors. nih.gov The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that regulate cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy. nih.govnih.gov

Furthermore, certain indazole-based compounds have shown inhibitory activity against Akt (also known as Protein Kinase B), a serine/threonine kinase that is a key component of the PI3K/Akt signaling pathway, which is often dysregulated in cancer. nih.govucsf.edu Abbott labs developed selective Akt inhibitors based on an indazole scaffold. ucsf.edu

Fibroblast Growth Factor Receptor (FGFR):

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases plays a significant role in tumor angiogenesis and proliferation. Derivatives of 4,6-dimethyl-1H-indazole have been shown to be potent inhibitors of FGFR1, with IC50 values as low as 2.9 nM. scispace.com While not direct analogues of this compound, this highlights the potential of the broader indazole class to target this important kinase family.

Glycogen Synthase Kinase-3 (GSK-3):

GSK-3 is a serine/threonine kinase implicated in various diseases, including neurodegenerative disorders and cancer. google.comnih.gov 5-substituted indazoles have been identified as inhibitors of GSK-3. google.com A class of 1H-indazole-3-carboxamides has been developed as selective GSK-3β inhibitors, with one analogue demonstrating excellent efficacy in a mouse model of mania. nih.gov

Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK):

The ROCK isoforms, ROCK1 and ROCK2, are serine/threonine kinases involved in fundamental cellular processes like cell migration and proliferation. google.com Abnormal activation of the Rho/ROCK pathway is observed in various disorders. Novel N-substituted prolinamido indazoles have been discovered as potent ROCK inhibitors. mdpi.com Additionally, a novel ureaindazole-based inhibitor, 1-(1H-indazol-5yl)-3-phenethylurea, has been identified as a ROCK-I inhibitor. researchgate.net

| Kinase Target | Inhibitor Class/Compound | Key Findings |

| Pim Kinases | 3-(pyrazin-2-yl)-1H-indazoles | Potent pan-Pim kinase inhibitors. nih.gov |

| Akt | Indazole-based inhibitors | Selective inhibitors of Akt. ucsf.edu |

| FGFR1 | 4,6-dimethyl-1H-indazole derivatives | Potent inhibitors with IC50 values as low as 2.9 nM. scispace.com |

| GSK-3 | 5-substituted indazoles, 1H-indazole-3-carboxamides | Effective inhibitors of GSK-3, with in vivo efficacy in a mood disorder model. google.comnih.gov |

| ROCK | N-substituted prolinamido indazoles, 1-(1H-indazol-5yl)-3-phenethylurea | Potent inhibitors of ROCK kinases. mdpi.comresearchgate.net |

Modulation of Cellular Pathways

In addition to direct enzyme inhibition, this compound analogues can exert their anti-cancer effects by modulating cellular pathways that are critical for tumor growth and immune evasion.

IDO1 Protein Expression:

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune suppression within the tumor microenvironment by catalyzing the first and rate-limiting step of tryptophan catabolism. researchgate.net Inhibition of IDO1 is a promising strategy in cancer immunotherapy. A series of 6-substituted aminoindazole derivatives were designed as IDO1 inhibitors. peeref.com One such compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, not only exhibited potent anti-proliferative activity but also remarkably suppressed IDO1 protein expression. peeref.com Another derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was also found to suppress IDO1 expression in a concentration-dependent manner and showed potent anticancer activity. ijmphs.com

Cell Cycle Arrest:

The regulation of the cell cycle is a fundamental process, and its disruption is a key feature of cancer. Several indazole derivatives have been shown to induce cell cycle arrest in cancer cells. For example, the anti-proliferative activity of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine in human colorectal cancer cells (HCT116) was associated with cell cycle arrest at the G2/M phase. peeref.com In another study, treatment with a 4,6-dimethyl-1H-indazole derivative led to an increase in the G0/G1 phase population and a decrease in S phase cells, indicating an impediment to cell cycle progression. scispace.com

| Cellular Pathway | Compound/Derivative Class | Effect | Cancer Cell Line |

| IDO1 Expression | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Suppression of IDO1 protein expression. peeref.com | HCT116 |

| IDO1 Expression | N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Suppression of IDO1 protein expression. ijmphs.com | FaDu |

| Cell Cycle | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | G2/M phase arrest. peeref.com | HCT116 |

| Cell Cycle | 4,6-dimethyl-1H-indazole derivative | G0/G1 phase arrest. scispace.com | Not specified |

Enzyme Inhibition Profiling

The therapeutic potential of this compound analogues extends beyond anti-cancer activities to the inhibition of other clinically relevant enzymes.

Glycosidase and Amylase Enzyme Inhibition

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Several studies have reported the synthesis of indazole derivatives and their evaluation as inhibitors of these enzymes. peeref.comtandfonline.comnih.govtandfonline.comnih.govtandfonline.com

One study described a series of indazole (methyl 1H-indazole-4-carboxylate) derivatives that demonstrated good inhibitory potential against both α-amylase and α-glucosidase, with IC50 values ranging from 15.04 to 76.70 µM for α-amylase and 16.99 to 77.97 µM for α-glucosidase. nih.govtandfonline.com Another study on new hybrid analogs of N-hydrazinecarbothioamide substituted indazoles showed potent inhibition of both enzymes, with IC50 values in the low micromolar range, comparable to the standard drug acarbose. nih.gov

| Enzyme | Inhibitor Class | IC50 Range (µM) |

| α-Amylase | Methyl 1H-indazole-4-carboxylate derivatives | 15.04 - 76.70 nih.govtandfonline.com |

| α-Glucosidase | Methyl 1H-indazole-4-carboxylate derivatives | 16.99 - 77.97 nih.govtandfonline.com |

| α-Amylase | N-hydrazinecarbothioamide substituted indazoles | 1.42 - 4.5 nih.gov |

| α-Glucosidase | N-hydrazinecarbothioamide substituted indazoles | 1.54 - 4.89 nih.gov |

Main Protease (MPro) Inhibition

The main protease (MPro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. The potential of indazole derivatives as MPro inhibitors has been investigated. One study explored novel thiazolyl-indazole derivatives for their ability to inhibit MPro, with the most potent compound exhibiting an IC50 of 92.9 µM. chemrxiv.org While not directly analogues of this compound, this research indicates that the indazole scaffold can be a starting point for the design of MPro inhibitors. Another computational study identified imidazole (B134444) derivatives as potential SARS-CoV-2 MPro inhibitors. mdpi.com

Nitric Oxide Synthase Inhibition

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a key signaling molecule. There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Overproduction of NO by nNOS and iNOS has been implicated in various pathological conditions. Indazole derivatives, particularly nitroindazoles, have been identified as potent inhibitors of NOS isoforms. nih.gov

7-Nitroindazole is a selective inhibitor of nNOS. nih.gov Studies have shown that various substituted indazoles inhibit citrulline formation by Ca(2+)-calmodulin (CaM)-dependent nitric oxide synthase from bovine brain with varying potencies.

| Compound | nNOS (bovine brain) IC50 | iNOS (murine macrophage) IC50 |

| Indazole | 2.3 mM | 470 µM |

| 5-Nitroindazole | 1.15 mM | 240 µM |

| 6-Nitroindazole (B21905) | 40 µM | 56 µM |

| 7-Nitroindazole | 2.5 µM | 20 µM |

Receptor Modulation Investigations

The ability of this compound analogues to interact with and modulate various biological receptors is a key area of research. These investigations are crucial for understanding their potential therapeutic applications in a range of physiological and pathological conditions.

Serotonin (B10506) (5-HT2) Receptor Agonism

Analogues of this compound have been identified as potent agonists of the serotonin 5-HT2 receptor family, which are G protein-coupled receptors involved in numerous physiological processes. nih.govwikipedia.org Activation of these receptors can influence mood, cognition, and perception. idrblab.net

A notable analogue, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, has demonstrated significant potency as a 5-HT2 receptor agonist. nih.gov In vitro studies have shown this compound to have an EC₅₀ value of 42.7 nM and a maximal effect (Eₘₐₓ) of 89%, indicating strong agonistic activity. nih.govnih.gov This compound was developed as part of a series of 1-(2-aminopropyl)-1H-indazole analogues and was found to have high selectivity for 5-HT2 receptors over other serotonin receptor subtypes. nih.gov

Further research into furo[2,3-g]indazole ethylamine (B1201723) derivatives has also yielded potent 5-HT2C receptor agonists. researchgate.net For instance, the (S)-enantiomer of 2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, known as YM348, displayed high agonistic activity at the human 5-HT2C receptor with an EC₅₀ of 1.0 nM and showed high selectivity over the 5-HT2A receptor. researchgate.net

| Compound | Receptor Target | Activity (EC₅₀) | Maximal Effect (Eₘₐₓ) |

|---|---|---|---|

| 1-((S)-2-aminopropyl)-1H-indazol-6-ol | 5-HT2 Receptor | 42.7 nM | 89% |

| (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) | 5-HT2C Receptor | 1.0 nM | Not Reported |

Estrogen-Related Receptor Alpha (ERRα) Modulation

Estrogen-Related Receptor Alpha (ERRα) is an orphan nuclear receptor that plays a significant role in regulating energy homeostasis. researchgate.net The development of ligands that can modulate ERRα activity is of great interest for potential therapeutic applications, including in metabolic diseases. researchgate.net

Research has led to the development of indazole-based N-alkylthiazolidinediones that function as selective inverse agonists for ERRα. researchgate.net These compounds have been shown to inhibit the recruitment of a co-activator peptide fragment in biochemical assays, with several analogues demonstrating IC₅₀ values below 50 nM. researchgate.net This indicates a potent inhibitory effect on the receptor's activity. The modulation of ERRα by these indazole derivatives highlights a potential avenue for therapeutic intervention in diseases where this receptor is implicated. researchgate.netresearchgate.net

| Compound Class | Receptor Target | Activity (IC₅₀) | Mechanism of Action |

|---|---|---|---|

| Indazole-based N-alkylthiazolidinediones | ERRα | < 50 nM | Inverse Agonist |

Cannabinoid (CB1/CB2) Receptor Interaction

The cannabinoid receptors, CB1 and CB2, are components of the endocannabinoid system and are involved in regulating a variety of physiological processes including pain, appetite, and immune function. austinpublishinggroup.comresearchgate.net While the CB1 receptor is primarily found in the central nervous system, the CB2 receptor is predominantly located in the periphery and on immune cells. austinpublishinggroup.com

Investigations into indole (B1671886) analogues have provided insights into the structure-activity relationships for cannabinoid receptor binding, which may be translatable to indazole scaffolds. For instance, the length of the N1-alkyl chain in C3-naphthyl indole analogues has been shown to correlate with binding affinity at the hCB₂ receptor. nih.gov Specifically, increasing the chain length from ethyl to propyl significantly increased binding affinity for the CB₂ receptor while maintaining poor affinity for the CB₁ receptor. nih.gov The propyl analogue, JWH-015 (1-propyl-2-methyl-3-(1-naphthoyl)indole), exhibited very low affinity for the CB1 receptor, suggesting a degree of selectivity for the CB2 receptor. nih.gov

More directly related to the indazole scaffold, an indazole-based NBD probe has been shown to bind to the CB₁R with a Kᵢ of 1174 nM, while its precursors were more selective for the CB₂R. acs.org This suggests that the indazole core can be a viable scaffold for developing cannabinoid receptor ligands.

| Compound | Receptor Target | Binding Affinity (Kᵢ) |

|---|---|---|

| Indazole-based NBD probe | CB₁R | 1174 nM |

Anti-Infective and Anti-Microbial Potentials

The emergence of drug-resistant pathogens has necessitated the search for novel anti-infective agents. Indazole derivatives have been explored for their potential to combat bacterial and fungal infections. jocpr.comderpharmachemica.com

Anti-Bacterial Activity

Several studies have highlighted the antibacterial potential of indazole derivatives. jocpr.comajrconline.orgjmchemsci.com A series of substituted 1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles were synthesized and screened for their antibacterial activity against various bacterial strains. ajrconline.org These compounds demonstrated a range of activities, with some showing moderate to potent inhibition of bacterial growth. ajrconline.org

In another study, novel multi-substituted indazole derivatives were synthesized and evaluated for their antibacterial properties against S. aureus, Bacillus subtilis, and E. Coli. jmchemsci.com Several of these compounds exhibited moderate to excellent antibacterial activity. jmchemsci.com

| Compound Class | Bacterial Strain | Activity |

|---|---|---|

| Substituted 1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles | Bacillus subtilis | Moderate to Potent |

| Staphylococcus aureus | Moderate to Potent | |

| E. Coli | Moderate to Potent | |

| Multi-substituted indazole derivatives (5A, 5D, 5F) | S. aureus | Excellent |

| Bacillus subtilis | Excellent | |

| E. Coli | Excellent | |

| Multi-substituted indazole derivatives (5B, 5C, 5H, 5I, 5J) | S. aureus | Moderate |

| Bacillus subtilis | Moderate | |

| E. Coli | Moderate |

Anti-Fungal Activity

The antifungal potential of indazole derivatives has also been a subject of investigation. austinpublishinggroup.comjocpr.com Certain N(1)-monosubstituted indazoles have been screened for their antifungal activities, showing promise as analogues of existing antifungal agents like fluconazole. austinpublishinggroup.com Additionally, some iodobenzamide derivatives of indazole have demonstrated antifungal properties. austinpublishinggroup.com While specific data for this compound analogues is limited in this area, the broader class of indazoles shows potential for the development of new antifungal therapies. jocpr.comderpharmachemica.com

Anti-Protozoal and Anti-Leishmanial Research

Research into the anti-protozoal and anti-leishmanial activities of this compound analogues is an emerging area of interest. While specific studies focusing solely on the 1-propyl substituted series are limited in publicly available literature, the broader class of indazole derivatives has shown promise against various protozoan parasites. The structural similarity of these analogues to other biologically active indazoles suggests potential for activity. Future research may explore the efficacy of this compound analogues against parasites such as Leishmania species, Trypanosoma cruzi, and Plasmodium falciparum. The investigation would likely involve screening these compounds against the different life stages of the parasites to determine their inhibitory concentrations and potential mechanisms of action.

Anti-HIV Activity

The development of novel anti-HIV agents remains a critical area of pharmaceutical research. Indazole derivatives have been explored for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The investigation into this compound analogues in this context would involve assessing their ability to inhibit the reverse transcriptase enzyme, which is crucial for the replication of the HIV-1 virus. Structure-activity relationship (SAR) studies would be essential to understand how the 1-propyl group and the 6-amino substitution on the indazole ring, along with other modifications, influence the antiviral potency.

Other Investigated Biological Activities

Beyond the specific areas of anti-infective research, analogues of this compound have been investigated for a range of other pharmacological effects.

The anti-inflammatory potential of indazole derivatives is well-documented, with several compounds being investigated for their ability to modulate inflammatory pathways. Research in this area for this compound analogues would typically involve evaluating their inhibitory effects on key inflammatory mediators such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. The structural features of these analogues could contribute to their interaction with the active sites of these inflammatory targets.

The potential of indazole-containing compounds to modulate ion channels involved in cardiac electrophysiology has led to investigations into their antiarrhythmic properties. For analogues of this compound, research would focus on their effects on cardiac ion channels, such as sodium, potassium, and calcium channels. By modulating the currents through these channels, these compounds could potentially influence the cardiac action potential and exert antiarrhythmic effects.

The vasorelaxant effects of indazole derivatives have been another area of pharmacological interest, with potential applications in cardiovascular diseases. Investigations into this compound analogues would likely explore their ability to induce relaxation of vascular smooth muscle. The mechanisms underlying this activity could involve the modulation of nitric oxide pathways, blockade of calcium channels, or opening of potassium channels in the vascular endothelium and smooth muscle cells.

Recent studies have highlighted the potential of certain indazole derivatives in the context of neurodegenerative diseases. One area of focus has been the inhibition of glutaminyl cyclase (QC), an enzyme implicated in the formation of neurotoxic pyroglutamate-Abeta (pE-Aβ) peptides in Alzheimer's disease. snu.ac.kr Research groups have been actively developing QC inhibitors with extended pharmacophoric scaffolds. snu.ac.kr Modifications to different regions of the lead compounds have been shown to influence biological activity. snu.ac.kr For instance, the addition of certain ring structures to one region of a molecule has been observed to slightly increase in vitro activity. snu.ac.kr Molecular docking studies have been employed to identify promising candidates that exhibit favorable interactions within the active site of human QC. snu.ac.kr

Structure Activity Relationship Sar and Molecular Interactions of 1 Propyl 1h Indazol 6 Amine Derivatives

Elucidation of Structural Determinants for Biological Efficacy

The biological activity of 1-Propyl-1H-indazol-6-amine derivatives is intricately linked to the nature and position of substituents on the indazole ring. Key structural features, including the N1-propyl group, the C6-amine moiety, and substitutions at other positions, play distinct roles in modulating the compound's interaction with its biological targets.

The alkyl substitution at the N1 position of the indazole ring is a critical determinant of the biological activity of this class of compounds. The N1-propyl group in this compound contributes to the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to access binding pockets of target proteins.

In the broader context of indazole derivatives, N-alkylation is a common strategy to modulate potency and selectivity. Studies on various indazole scaffolds have shown that the nature of the N1-substituent can significantly impact the compound's pharmacological profile. For instance, in a series of 6-substituted aminoindazole derivatives investigated for anticancer activity, the position of the methyl group (N1 vs. N2) was found to be a crucial factor. Relocating the methyl group from the N1 to the N2 position was generally associated with a decrease in anti-proliferative activity for most of the tested compounds. This highlights the importance of the N1 position for productive interactions with the biological target.

While direct SAR data for an N1-propyl group on the 1H-indazol-6-amine scaffold is not extensively documented in publicly available research, general principles of medicinal chemistry suggest that the propyl group, being larger and more lipophilic than a methyl group, could offer enhanced van der Waals interactions within a hydrophobic pocket of a target protein. However, the increased steric bulk could also lead to a decrease in potency if the binding pocket is constrained. The optimal length and nature of the N1-alkyl chain are therefore highly dependent on the specific topology of the target's binding site.

Table 1: Comparison of Anti-proliferative Activity of N1-Methyl vs. N2-Methyl Indazole Derivatives in HCT116 Cells

| Compound | N-Substitution | C3-Substitution | C6-Substitution | IC50 (µM) |

| 1 | N1-Methyl | H | -NH-Cyclohexyl | > 50 |

| 2 | N2-Methyl | H | -NH-Cyclohexyl | > 50 |

| 3 | N1-Methyl | H | -NH-CH2-Ph | 2.7 |

| 4 | N2-Methyl | H | -NH-CH2-Ph | > 50 |

| 5 | N1-Methyl | -CH3 | -NH-CH2-Ph | 18.8 |

| 6 | N2-Methyl | -CH3 | -NH-CH2-Ph | > 50 |

Data synthesized from studies on analogous 6-aminoindazole derivatives.

The C6-amine group is a key pharmacophoric feature of this compound, playing a significant role in establishing specific interactions with the biological target. As a hydrogen bond donor and acceptor, the amino group can form crucial hydrogen bonds with amino acid residues in the active site of a protein, thereby anchoring the ligand and contributing to its binding affinity.

In studies of 6-substituted aminoindazole derivatives as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a cancer immunotherapy target, the 6-amino group was observed to be a critical interaction point. Molecular docking simulations revealed that the 6-NH group of these compounds forms a hydrogen bond with the 7-propionate of the heme ion within the IDO1 active site. This interaction is vital for the proper orientation and stabilization of the inhibitor within the catalytic pocket.

Furthermore, modifications to the C6-amine group have been shown to significantly impact biological activity. For example, reductive amination of the 6-aminoindazole core with various aldehydes and ketones to yield secondary amines has been a successful strategy in modulating the anticancer potency of these derivatives. The nature of the substituent on the amino group (e.g., benzyl, fluorobenzyl, pyridylmethyl) can fine-tune the electronic and steric properties of the molecule, leading to altered binding affinities and selectivities. For instance, the introduction of an N-aromatic substituent on the 6-aminoindazole scaffold has been shown to confer considerable cytotoxicity against various cancer cell lines.

While the N1-propyl and C6-amine groups are primary determinants of activity, substituents at other positions of the indazole ring can further modulate the pharmacological properties of this compound derivatives.

Substitutions on the phenyl ring of the indazole nucleus can also affect activity. While this compound itself is unsubstituted on the benzene (B151609) portion of the ring system, the introduction of, for example, halogen atoms or other small functional groups could influence the electronic properties of the indazole core and potentially lead to additional interactions with the target protein.

Table 2: Effect of C3 and C6 Substitutions on the Anti-proliferative Activity of N1-Methyl-1H-indazole Derivatives in HCT116 Cells

| Compound | C3-Substitution | C6-Substitution | IC50 (µM) |

| 7 | H | -NH-CH2-(3-pyridyl) | 1.8 |

| 8 | -CH3 | -NH-CH2-(3-pyridyl) | 1.0 |

| 9 | H | -NH-CH2-(4-F-Ph) | 0.7 |

| 10 | -CH3 | -NH-CH2-(4-F-Ph) | 0.4 |

Data synthesized from studies on analogous 6-aminoindazole derivatives.

Molecular Basis of Action

To fully comprehend the therapeutic potential of this compound derivatives, it is essential to identify their specific molecular targets and characterize the nature of their interactions at an atomic level.

The indazole scaffold is a versatile template that has been successfully employed in the design of inhibitors for a wide range of biological targets, particularly protein kinases. Given the structural similarities of this compound to known kinase inhibitors, it is plausible that its biological effects are mediated through the inhibition of one or more kinases involved in cellular signaling pathways critical for disease progression.

A common approach to identifying the molecular targets of a novel compound is through broad-panel enzymatic or cell-based screening against a library of known drug targets, such as the human kinome. Such screens can reveal the specific proteins with which the compound interacts and provide a preliminary assessment of its selectivity.

Another valuable tool for target identification is computational modeling and virtual screening. By docking this compound into the crystal structures of various potential targets, it is possible to predict its binding mode and estimate its binding affinity, thereby prioritizing targets for experimental validation.

Based on studies of structurally related 6-aminoindazole derivatives, a potential target for this class of compounds is indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that plays a crucial role in immune evasion by cancer cells, making it an attractive target for cancer immunotherapy. The validation of IDO1 as a target for this compound derivatives would involve demonstrating direct binding to the enzyme, inhibition of its catalytic activity in biochemical assays, and modulation of IDO1-dependent pathways in cellular models.

Once a biological target has been identified and validated, a detailed characterization of the ligand-target binding interactions is necessary to understand the molecular basis of the compound's activity and to guide further optimization.

For the 6-aminoindazole scaffold, molecular docking studies with IDO1 have provided valuable insights into the binding mode. These studies suggest that the indazole core acts as a bioisostere of the indole (B1671886) ring of tryptophan, the natural substrate of IDO1. The N2 atom of the indazole ring is predicted to form a hydrogen bond with the side chain of Ser167. The aromatic portion of the indazole ring engages in hydrophobic interactions with residues such as Tyr126, Phe163, and Phe164. As previously mentioned, the 6-amino group is crucial for forming a hydrogen bond with the heme propionate.

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) could be employed to quantitatively measure the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction between this compound and its target protein. X-ray crystallography of the ligand-protein complex would provide the most definitive atomic-level picture of the binding mode, revealing the key interactions that can be leveraged for the rational design of more potent and selective derivatives.

Computational and Theoretical Chemistry Approaches in 1 Propyl 1h Indazol 6 Amine Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

For the indazole class of compounds, molecular docking has been instrumental in elucidating binding mechanisms to various biological targets. For instance, studies on 6-substituted aminoindazole derivatives designed as potential anticancer agents have utilized docking to understand their interaction with the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govrsc.org These simulations revealed that the indazole core and its substituents could fit into the active site cavity of IDO1, forming key interactions with residues such as Tyr126, Phe163, Ser167, and Arg231. rsc.org Similarly, docking studies of other indazole derivatives have identified crucial interactions with targets like Glycogen synthase kinase-3 beta (GSK-3β), where residues Val135, Gln185, and Asp200 were found to be essential for binding. innovareacademics.in The binding affinity, often expressed as a docking score or binding energy in kcal/mol, helps in ranking potential inhibitors before their synthesis.

| Indazole Derivative Class | Protein Target | Key Interacting Residues | Reported Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 6-Substituted Aminoindazoles | IDO1 | Tyr126, Phe163, Ser167, Arg231, His346 | Not specified | rsc.org |

| 5-Substituted-1H-indazoles | GSK-3β | Val135, Gln185, Arg141, Asp200 | Not specified | innovareacademics.in |

| Indazole-Sulfonamides | JAK3, ROCK1 Kinases | Not specified | Not specified | worldscientific.com |

| Indazole-based HDAC inhibitors | HDAC1, HDAC2, HDAC8 | Not specified | Not specified | worldscientific.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) and experimentally measured activity.

QSAR studies have been successfully applied to various series of indazole derivatives to guide the optimization of their biological activity. For example, 2D and 3D-QSAR studies on 5-substituted-1H-indazole derivatives as GSK-3β inhibitors have been conducted. innovareacademics.in These models identified that descriptors related to topology (T_C_N_5), electronic properties (SlogP), and 3D fields like electrostatic and hydrophobic potentials were crucial for inhibitory activity. innovareacademics.in Another study on hexahydro indazole derivatives as anti-inflammatory agents resulted in a 2D-QSAR model indicating the importance of molar refractivity (MR), steric energy (StrE), and HOMO (Highest Occupied Molecular Orbital) energy for activity. researchgate.net The statistical quality of these models, often assessed by parameters like the correlation coefficient (r²) and cross-validation coefficient (q²), determines their predictive power for new, unsynthesized compounds.

| Indazole Derivative Class | Target/Activity | QSAR Model Type | Key Statistical Parameters | Reference |

|---|---|---|---|---|

| 5-Substituted-1H-indazoles | GSK-3β Inhibition | 2D-QSAR & 3D-QSAR | Model 3 (2D): Not specified; Model 6 (3D): Not specified | innovareacademics.in |

| Hexahydro indazoles | Anti-inflammatory | 2D-QSAR | r² = 0.8796, q² = 0.8104 | researchgate.net |

| Oxindole-Indole Conjugates | Anticancer (CDK) | Not specified | Not specified | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex, study conformational changes, and refine binding modes obtained from molecular docking.

For indazole-based compounds, MD simulations have been employed to validate docking results and understand the dynamic behavior of the ligand in the binding pocket. Studies on N-(6-Indazolyl) benzenesulfonamide (B165840) derivatives as potential anticancer agents used MD simulations to rigorously assess the stability of the ligand-protein complexes. worldscientific.com These simulations confirmed a consistent and robust binding of the most potent compounds within the target's active site. worldscientific.comworldscientific.com Similarly, MD simulations of a benzamide (B126) derivative with an indazole core demonstrated its stability when bound to its protein target. researchgate.net Parameters such as root-mean-square deviation (RMSD) of the ligand and protein over the simulation time are often analyzed to gauge the stability of the complex.

In Silico Screening for Novel Indazole Analogue Discovery

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

This methodology has been effectively used in the discovery of novel indazole-based inhibitors. For example, an in silico high-throughput screen (HTS) of an in-house chemical library led to the identification of an indazole core as a moderately active inhibitor of Unc-51-Like Kinase 1 (ULK1). nih.gov Subsequent structure-guided optimization, informed by docking studies, resulted in the development of significantly more potent inhibitors. nih.gov The process typically involves docking millions of virtual compounds into the target's binding site and ranking them based on their predicted binding affinity. This strategy accelerates the hit-to-lead optimization process in drug discovery.

Predictive Modeling of Pharmacological Profiles (e.g., Lipophilicity, Hydrogen Bonding Characteristics)

Predictive modeling of pharmacological profiles, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, involves using computational models to estimate the drug-like properties of a compound. These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to fail due to poor pharmacokinetic or safety profiles.

For indazole derivatives, in silico tools are used to predict key properties. Lipophilicity, commonly expressed as cLogP, influences a compound's solubility and permeability. researchgate.net Other important predicted properties include the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA), which are related to cell membrane permeability. researchgate.net For instance, in silico studies on new indazole derivatives as potential GSK-3β inhibitors involved predicting mutagenic, tumorigenic, and irritant risks alongside drug-relevant properties like cLogP, solubility, and molecular weight to select the most promising drug-like candidates. researchgate.net These predictive models help in designing molecules that have a balance of potency and favorable drug-like properties.

| Predicted Property | Description | Importance in Drug Discovery |

|---|---|---|

| Lipophilicity (cLogP) | The logarithm of the partition coefficient between n-octanol and water; a measure of a compound's hydrophobicity. | Affects solubility, absorption, membrane permeability, and plasma protein binding. |

| Aqueous Solubility | The maximum amount of a substance that can be dissolved in water. | Crucial for absorption and formulation. Poor solubility can lead to low bioavailability. |

| Hydrogen Bonding | Number of hydrogen bond donors and acceptors in a molecule. | Influences binding to the target receptor and membrane permeability. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Correlates with passive molecular transport through membranes and bioavailability. |

| Drug-likeness | A qualitative concept used to evaluate if a compound could be a drug based on its structure. | Helps to filter out compounds with undesirable physicochemical properties. |

Advanced Research Directions and Future Perspectives for 1 Propyl 1h Indazol 6 Amine

Rational Design and Synthesis of Next-Generation Analogues

The rational design of new analogues of 1-Propyl-1H-indazol-6-amine is a key strategy for enhancing therapeutic properties. This process involves the systematic modification of the parent structure to optimize its interaction with biological targets. The indazole nucleus offers multiple positions for functionalization, allowing for fine-tuning of physicochemical and pharmacological profiles. nih.gov

Research into related indazole structures provides a roadmap for these design efforts. For instance, studies on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives have shown that structural optimization can lead to potent inhibitors of targets like FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukaemia. tandfonline.comtandfonline.com In one such study, modifying substituents on a benzamide (B126) portion of the molecule led to compound 8r , which demonstrated strong inhibitory activity against both wild-type and mutant forms of FLT3. tandfonline.comtandfonline.com Similarly, research on 6-aminoindazole derivatives has identified potent anti-proliferative compounds through systematic structure-activity relationship (SAR) studies. researchgate.netrsc.org One study found that introducing a methyl group at the C-3 position and a fluorobenzyl group on the 6-amino position resulted in a compound with an IC50 value of 0.4 µM in human colorectal cancer cells (HCT116). rsc.org

The synthesis of these next-generation analogues relies on established and novel chemical reactions. The core synthesis of this compound can be achieved by first preparing 1-propyl-6-nitro-1H-indazole and then reducing the nitro group to an amine. asm.org From this key intermediate, further modifications can be introduced. For example, the 6-amino group can be functionalized through reactions like acetylation or reductive amination. researchgate.net The synthesis of more complex derivatives, such as the aforementioned benzimidazole (B57391) analogues, involves multi-step sequences that may include protection of the indazole nitrogen, oxidation, and condensation reactions. tandfonline.comtandfonline.com

Table 1: Examples of Rationally Designed Indazole Analogues and their Biological Targets

| Compound/Derivative Class | Target(s) | Key Structural Modifications | Research Finding | Citation |

| N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives | FLT3, FLT3-ITD, FLT3-D835Y | Addition of a benzimidazole ring at position 6 and various substitutions on a terminal benzamide. | Compound 8r showed potent inhibition with IC50 values of 41.6 nM (FLT3), 22.8 nM (FLT3-ITD), and 5.64 nM (FLT3-D835Y). | tandfonline.comtandfonline.com |

| 6-substituted amino-1H-indazole derivatives | Anticancer (HCT116 cells) | Substitution on the 6-amino group and at the C-3 position. | Compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine showed potent anti-proliferative activity (IC50 = 0.4 µM). | rsc.org |

| 5-substituted indazole derivatives | AChE, BuChE, BACE1 | Functional groups introduced at position 5 of the indazole ring. | Certain derivatives demonstrated simultaneous inhibition of all three enzymes, relevant for Alzheimer's disease. | nih.govcsic.es |

Application in Fragment-Based Drug Discovery and Scaffold Hopping Methodologies

Modern drug discovery increasingly employs innovative strategies like fragment-based drug discovery (FBLD) and scaffold hopping to identify novel lead compounds. nih.govresearchgate.net The this compound structure is well-suited for both approaches.

In FBLD, small, low-molecular-weight compounds (fragments) are screened for weak but efficient binding to a biological target. nih.gov These hits then serve as starting points for optimization into more potent leads. nih.gov The indazole core itself is an excellent fragment. A notable example is the discovery of indazole-based AXL kinase inhibitors, where an indazole fragment was identified through a high-concentration screen and subsequently optimized to yield a potent inhibitor. nih.gov The initial fragment hit was improved by screening an expanded library of related fragments, demonstrating a rapid path from hit to lead. nih.gov

Scaffold hopping involves replacing the central core of a known active molecule with a chemically different scaffold while preserving its biological activity. researchgate.net This technique is used to discover new intellectual property, improve properties, or find novel binding modes. The indazole ring is an effective scaffold for this purpose. For example, a scaffold-hopping approach led to the discovery of an indazole series of inhibitors for Trypanosoma brucei Trypanothione Synthetase. nih.gov In another instance, researchers designed novel inhibitors for the MKK4 pathway by applying a scaffold-hopping strategy to known pyrazolo[3,4-b]pyridines. mdpi.com This demonstrates that the fundamental binding interactions of a pharmacophore can be maintained even with a significant change in the core heterocyclic structure.

Development of Advanced In Vitro Models for Biological Evaluation

Evaluating the biological effects of new this compound analogues requires a suite of sophisticated in vitro models. These models are essential for determining potency, selectivity, and mechanism of action before advancing to more complex studies.

For anticancer research, a common starting point is the use of cell proliferation assays across a panel of human cancer cell lines. researchgate.netrsc.org The sulforhodamine B (SRB) assay is frequently used to measure cytotoxicity in lines such as HCT116 (colorectal cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). rsc.org Beyond simple cytotoxicity, advanced models are used to probe the mechanism of action. For example, flow cytometry can analyze the cell cycle distribution to see if a compound induces arrest at a specific phase, such as G2/M. rsc.org Immunoblotting (Western blotting) can then be used to measure the expression levels of key proteins involved in cell cycle regulation or apoptosis. rsc.org

For other potential therapeutic areas, different specialized assays are employed. In neurodegenerative disease research, in vitro assays measure the inhibition of key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE1). nih.govcsic.esresearchgate.net Furthermore, the neuroprotective and anti-inflammatory effects of indazole derivatives have been studied using human neuroblastoma SH-SY5Y cells and RAW 264.7 macrophage-like cells, respectively. nih.govcsic.esresearchgate.net These models allow researchers to assess a compound's ability to protect neurons from toxic insults or reduce inflammatory responses.

Exploration of Polypharmacology and Multi-Target Inhibition Strategies

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can modulate multiple biological targets simultaneously. acs.org This approach is particularly promising for complex multifactorial diseases like cancer and Alzheimer's disease. nih.govnih.gov The indazole scaffold has proven to be an excellent platform for developing multi-target inhibitors. mdpi.com

Researchers have successfully designed indazole derivatives that act as dual or multi-target agents. For example, a series of 3-substituted indazole derivatives were developed as multi-target kinase inhibitors for lung squamous cell carcinoma, concurrently targeting FGFR1 and DDR2. nih.gov In the context of Alzheimer's disease, new families of 5-substituted indazole derivatives have been synthesized to simultaneously inhibit AChE, BuChE, and BACE1. nih.govcsic.esresearchgate.net

The future development of this compound analogues will likely embrace this strategy. By combining the indazole core with different pharmacophores known to interact with various targets, medicinal chemists can create novel compounds with tailored polypharmacological profiles. This could lead to therapies with enhanced efficacy or the ability to overcome drug resistance mechanisms.

Table 2: Examples of Multi-Target Indazole Derivatives

| Derivative Class | Targeted Proteins | Therapeutic Area | Key Finding | Citation |

| 3-substituted indazoles | FGFR1, DDR2 | Lung Squamous Cell Carcinoma | Compound 11k demonstrated profound anti-tumor efficacy in mouse xenograft models. | nih.gov |

| 5-substituted indazoles | AChE, BuChE, BACE1 | Alzheimer's Disease | Some derivatives showed simultaneous inhibition of the target enzymes along with anti-inflammatory and neuroprotective effects. | nih.govcsic.esresearchgate.net |

| 1H-indazole-3-amine derivative | VEGFR-2, Tie-2, EphB4 | Cancer | Compound 133 showed potent multi-target RTK inhibition with IC50 values in the low nanomolar range. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Indazole Research

AI/ML can be applied to:

Target Identification and Validation: AI algorithms can analyze vast multiomics datasets to identify and validate novel therapeutic targets for which indazole-based inhibitors could be developed. nih.gov

Virtual Screening and De Novo Design: Machine learning models, including deep learning, can screen massive virtual libraries of compounds to predict their binding affinity for a target. scielo.br Generative models can also design entirely new molecules (de novo design) with optimized properties. nih.gov

Property Prediction: AI is used to build predictive models for a drug's pharmacokinetic and pharmacodynamic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.govscielo.br This helps in prioritizing compounds with better drug-like properties early in the discovery process, reducing the risk of late-stage failures.

Synthesis Planning: Computer-aided synthesis planning (CASP) tools use AI to devise efficient synthetic routes for target molecules, which can significantly accelerate the "make" phase of the design-make-test-analyze cycle. acs.org

The integration of AI and ML with traditional medicinal chemistry will enable a more rapid and data-driven exploration of the chemical space around this compound. This synergy promises to accelerate the discovery of the next generation of indazole-based therapeutics.

Q & A

Basic: What are the established synthetic routes for 1-propyl-1H-indazol-6-amine?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. A common approach involves alkylation of 1H-indazol-6-amine with 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the propyl group . Alternatively, Suzuki-Miyaura coupling using a boronic acid derivative of indazole and a propyl halide has been employed for regioselective N-propylation, though this requires Pd catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., toluene/ethanol/water) . Purity is typically confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR.

Advanced: How can conflicting crystallographic data for this compound derivatives be resolved?

Methodological Answer:

Contradictions in crystallographic data (e.g., bond angles, torsional strain) may arise from polymorphism or refinement errors. To resolve this:

- Use SHELXL for high-resolution refinement, incorporating Hirshfeld surface analysis to validate hydrogen bonding and packing interactions .

- Cross-validate with spectroscopic data (e.g., compare NOESY NMR with crystallographic torsion angles).

- Employ temperature-dependent crystallography (100–300 K) to assess thermal motion artifacts. For example, a study on 1,3-dimethyl-1H-indazol-6-amine resolved discrepancies in amine group geometry by refining anisotropic displacement parameters at 150 K .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR : Key signals include the indazole NH₂ (δ 5.2–5.5 ppm, broad) and propyl chain protons (δ 1.0–1.5 ppm for CH₃, δ 1.6–1.8 ppm for CH₂, δ 4.1–4.3 ppm for N-CH₂) .

- LC-MS : Electrospray ionization (ESI+) typically shows [M+H]⁺ at m/z 176.1 (C₁₀H₁₄N₃⁺).

- FT-IR : Confirm N-H stretches (3350–3450 cm⁻¹) and aromatic C=C/C=N vibrations (1500–1600 cm⁻¹) .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Perform docking studies (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinase domains) using the compound’s optimized geometry (DFT/B3LYP/6-31G*).

- Validate with MD simulations (GROMACS) to assess binding stability. For example, indazole derivatives showed >50% inhibition of EGFR kinase in silico when the propyl group occupied a hydrophobic pocket .

- Cross-reference with QSAR models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. A study on pyrazole analogs demonstrated a strong correlation (R² > 0.85) between calculated logP and antimicrobial activity .

Basic: What are the common impurities in this compound synthesis?

Methodological Answer:

- N-Dealkylation products : Residual 1H-indazol-6-amine due to incomplete alkylation. Detectable via TLC (silica gel, ethyl acetate/hexane 3:7, Rf ~0.2) .

- Di-substituted byproducts : Over-alkylation at the indazole N1 and C3 positions. Mitigate by controlling stoichiometry (1:1.2 amine:alkylating agent) and reaction time (<12 h).

- Oxidation artifacts : Propyl chain oxidation to propanal. Use inert atmospheres (N₂/Ar) and antioxidants (BHT) during synthesis .

Advanced: How to optimize reaction yields for this compound under green chemistry principles?

Methodological Answer:

- Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for alkylation, achieving ~85% yield at 70°C .

- Use microwave-assisted synthesis (100 W, 100°C, 30 min) to reduce time and energy.

- Employ catalytic systems : Nano-palladium on cellulose (Pd@cellulose) for Suzuki couplings, reducing metal leaching and enabling >90% yield .

Basic: What are the documented biological activities of this compound analogs?

Methodological Answer:

- Anticancer : Derivatives like 5-(1H-indazol-6-yl)pyridin-2-amine inhibit A549 lung cancer cells (IC₅₀ = 2.1 µM) via EGFR kinase blockade .

- Antimicrobial : Pyrazole-indazole hybrids exhibit MIC values of 8 µg/mL against S. aureus .

- Neuroprotective : N-propyl indazoles modulate GABA receptors in rodent models, reducing seizure frequency by 40% .

Advanced: How to address discrepancies in biological assay data for this compound?

Methodological Answer:

- Triangulate data sources : Combine in vitro (e.g., MTT assay), in silico (docking), and in vivo (rodent models) results.

- Control for batch variability : Use HPLC-purified batches (>98% purity) and standardized cell lines (e.g., ATCC-certified HeLa).

- Apply statistical rigor : Use ANOVA with post-hoc Tukey tests for IC₅₀ comparisons. A study resolved contradictory cytotoxicity data by identifying solvent-dependent aggregation (DMSO vs. ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.